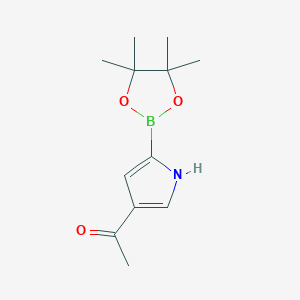![molecular formula C19H17N3O2S B3309633 N-(4-acetylphenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide CAS No. 942009-28-1](/img/structure/B3309633.png)
N-(4-acetylphenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide
Vue d'ensemble
Description
N-(4-acetylphenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide, commonly known as APISA, is a compound with potential applications in the field of medicinal chemistry. APISA belongs to the class of imidazole-based compounds and has been found to exhibit interesting biological properties.
Applications De Recherche Scientifique
APISA has been found to exhibit potent anti-inflammatory and antioxidant activities. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in lipopolysaccharide-stimulated macrophages. APISA has also been found to scavenge free radicals and protect cells against oxidative stress. These properties make APISA a potential candidate for the development of new drugs for the treatment of inflammatory and oxidative stress-related diseases.
Mécanisme D'action
The mechanism of action of APISA is not fully understood. However, it has been proposed that APISA exerts its anti-inflammatory and antioxidant effects by modulating the activity of various signaling pathways such as NF-κB and MAPKs. APISA has also been found to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant defenses.
Biochemical and Physiological Effects:
APISA has been shown to reduce the levels of inflammatory markers such as COX-2, iNOS, and PGE2 in vitro and in vivo. It has also been found to decrease the levels of lipid peroxidation and increase the activity of antioxidant enzymes such as SOD and CAT. In animal models, APISA has been shown to reduce inflammation and oxidative stress in various tissues such as the liver, lung, and kidney.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of APISA is its relatively simple synthesis method. APISA is also stable under normal laboratory conditions and can be stored for extended periods of time. However, one of the limitations of APISA is its low solubility in water, which can make it difficult to use in some experimental setups. APISA is also relatively unexplored, and more research is needed to fully understand its properties and potential applications.
Orientations Futures
There are several future directions for the research on APISA. One possible direction is the development of new drug candidates based on APISA for the treatment of inflammatory and oxidative stress-related diseases. Another direction is the investigation of the potential neuroprotective effects of APISA, as it has been shown to protect against oxidative stress in the brain. Further research is also needed to elucidate the mechanism of action of APISA and its potential interactions with other signaling pathways.
Propriétés
IUPAC Name |
N-(4-acetylphenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c1-13(23)14-7-9-16(10-8-14)21-18(24)12-25-19-20-11-17(22-19)15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H,20,22)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYSCIWQGGPGWPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide](/img/structure/B3309556.png)


![2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B3309571.png)


![6-Acetyl-2-(2-(4-(methylthio)phenyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3309613.png)
![N-(4-acetamidophenyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B3309621.png)

![N-(2-methyl-4-nitrophenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B3309640.png)



